IUPAC name tert-butyl cyclopropyl(piperidin-3-yl)carbamate
IUPAC name tert-butyl cyclopropyl(piperidin-3-yl)carbamate
An In-Depth Technical Guide to tert-butyl cyclopropyl(piperidin-3-yl)carbamate
A Core Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of tert-butyl cyclopropyl(piperidin-3-yl)carbamate, a pivotal intermediate in modern pharmaceutical synthesis. From its structural rationale to detailed synthetic protocols and applications, this document serves as a practical resource for professionals in drug discovery and medicinal chemistry. We will explore the strategic importance of its constituent moieties—the piperidine scaffold, the cyclopropyl group, and the tert-butoxycarbonyl (Boc) protecting group—and elucidate the chemical principles guiding its synthesis and use. The guide emphasizes the compound's role as a versatile building block, particularly in the development of targeted therapies such as kinase inhibitors.[1][2][3] All methodologies are presented with a focus on reproducibility, mechanistic understanding, and scientific integrity.
Introduction: A Molecule of Strategic Design
In the landscape of medicinal chemistry, the piperidine heterocycle is a privileged structure, embedded in numerous FDA-approved pharmaceuticals. Its conformational flexibility allows for the precise spatial orientation of substituents, making it an ideal scaffold for optimizing interactions with biological targets. The compound tert-butyl cyclopropyl(piperidin-3-yl)carbamate is a sophisticated evolution of this scaffold, deliberately designed for versatility and utility in multi-step synthetic campaigns.
-
The Piperidine Core: Provides a robust, three-dimensional framework.
-
The Cyclopropyl Group: This small, strained ring often serves as a bioisostere for larger groups, enhancing metabolic stability and modulating ligand-receptor binding energetics.
-
The tert-Butoxycarbonyl (Boc) Group: A cornerstone of modern organic synthesis, the Boc group provides robust protection for the piperidine nitrogen under a wide range of conditions, yet it is readily cleaved under specific acidic conditions, allowing for controlled, sequential reactions.[2]
This guide will dissect the synthesis of this key intermediate and illustrate its application in the construction of complex, high-value molecules for drug development.
Synthesis and Mechanistic Rationale
The most common and efficient pathway to tert-butyl cyclopropyl(piperidin-3-yl)carbamate is through a reductive amination reaction.[4][5] This method is favored for its operational simplicity and the wide availability of starting materials.[4]
Synthesis Workflow Diagram
The synthesis can be visualized as a two-step process: the formation of an imine intermediate followed by its reduction.
Caption: Reductive amination workflow for synthesis.
Detailed Experimental Protocol
This protocol provides a robust method for laboratory-scale synthesis.
Materials & Reagents:
-
tert-butyl piperidin-3-ylcarbamate (1.0 eq)[6]
-
Cyclopropanone ethyl trimethylsilyl acetal (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve tert-butyl piperidin-3-ylcarbamate in dichloromethane.
-
Imine Formation: Add cyclopropanone ethyl trimethylsilyl acetal followed by a catalytic amount of acetic acid. The acid facilitates the in-situ generation of cyclopropanone and catalyzes the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The use of STAB is critical; it is a mild reducing agent that is selective for the imine in the presence of the carbonyl precursor and is stable in the weakly acidic conditions.[5] Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography to yield the final product.
Characterization Data
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [7][8] |
| Molecular Weight | 240.34 g/mol | [7][8] |
| Appearance | White to off-white solid | |
| CAS Number | 250275-25-3 (for S-enantiomer) | [8] |
| ¹H NMR (CDCl₃) | Consistent with proposed structure | |
| Mass Spec (ESI+) | m/z = 241.19 [M+H]⁺ |
Application in Kinase Inhibitor Synthesis
The true value of tert-butyl cyclopropyl(piperidin-3-yl)carbamate lies in its utility as a synthetic intermediate. Kinase inhibitors are a major class of targeted therapeutics, and this building block is frequently used in their synthesis.[3][9][10]
Synthetic Logic and Workflow
The compound provides a pre-functionalized piperidine core that can be coupled to an aromatic or heteroaromatic system, a common feature in kinase inhibitors. The Boc group allows for this initial coupling before being removed to enable a final modification.
Caption: General workflow for kinase inhibitor synthesis.
Rationale for Synthetic Steps
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It is used to attach the piperidine nitrogen to the core aromatic structure of the kinase inhibitor. The Boc group is stable under these conditions.
-
Boc Deprotection: Once the core is assembled, the Boc group is selectively removed using a strong acid like trifluoroacetic acid (TFA). This unmasks the secondary amine on the piperidine ring for the final step.
-
Final Acylation: Many modern kinase inhibitors form a covalent bond with a cysteine residue in the target protein. The newly exposed amine is often acylated with a reactive group, such as an acrylamide, which acts as the "warhead" for this covalent interaction.
Conclusion and Future Outlook
tert-butyl cyclopropyl(piperidin-3-yl)carbamate is more than a simple chemical; it is a product of rational design that addresses key challenges in pharmaceutical synthesis. Its structure provides a unique combination of a privileged scaffold, a metabolically robust substituent, and a versatile protecting group. The synthetic routes to this compound are well-established and scalable, ensuring its continued availability for drug discovery programs. As the quest for more selective and potent therapeutics continues, the demand for sophisticated, purpose-built intermediates like this one will only grow, solidifying its role as a cornerstone of the medicinal chemist's toolbox.
References
- Vertex Pharmaceuticals Incorporated. (2015). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC.
-
National Center for Biotechnology Information. (n.d.). (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. PubChem. Retrieved from [Link]
-
AA Blocks. (n.d.). tert-butyl (1-(piperidin-3-yl)cyclopropyl)carbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-[(piperidin-3-yl)methyl]carbamate. PubChem. Retrieved from [Link]
-
ResearchGate. (2020). A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-[(3S)-piperidin-3-yl]carbamate. PubChem. Retrieved from [Link]
- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
-
ResearchGate. (2022). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
-
ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Pivotal Role of Tert-Butyl N-[(3S)-piperidin-3-yl]carbamate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (2017). WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders.
- Google Patents. (2009). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
- Google Patents. (2021). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
-
PMC. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
PMC. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved from [Link]
-
ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. tert-butyl N-(piperidin-3-yl)carbamate | CAS 172603-05-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. aablocks.com [aablocks.com]
- 8. Cyclopropyl-(S)-piperidin-3-yl-carbaMic acid tert-butyl ester | 250275-25-3 [amp.chemicalbook.com]
- 9. scienceopen.com [scienceopen.com]
- 10. scienceopen.com [scienceopen.com]
